molecular formula C11H18O3 B12277600 Methyl 2-methyl-2-(4-oxocyclohexyl)propanoate

Methyl 2-methyl-2-(4-oxocyclohexyl)propanoate

Cat. No.: B12277600
M. Wt: 198.26 g/mol
InChI Key: XBUKZADHERJSQL-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2-(4-oxocyclohexyl)propanoate is an organic compound with a molecular formula of C12H20O3 It is a derivative of cyclohexanone and is characterized by the presence of a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methyl-2-(4-oxocyclohexyl)propanoate typically involves the reaction of 2-methyl-2-(4-oxocyclohexyl)propanoic acid with methanol in the presence of a catalyst. One common method includes the use of N-ethyl-N,N-diisopropylamine in chlorobenzene and acetonitrile at room temperature . The reaction mixture is then purified using silica gel chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methyl-2-(4-oxocyclohexyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.

    Substitution: Acid chlorides or anhydrides can be used for ester substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

Methyl 2-methyl-2-(4-oxocyclohexyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-methyl-2-(4-oxocyclohexyl)propanoate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular pathways, influencing biological processes such as signal transduction and gene expression.

Comparison with Similar Compounds

  • Benzyl 2-methyl-2-(4-oxocyclohexyl)propanoate
  • Ethyl 2-methyl-2-(4-oxocyclohexyl)propanoate

Comparison: Methyl 2-methyl-2-(4-oxocyclohexyl)propanoate is unique due to its specific ester group, which influences its reactivity and solubility. Compared to benzyl and ethyl derivatives, the methyl ester is generally more volatile and may have different biological activities .

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 2-methyl-2-(4-oxocyclohexyl)propanoate

InChI

InChI=1S/C11H18O3/c1-11(2,10(13)14-3)8-4-6-9(12)7-5-8/h8H,4-7H2,1-3H3

InChI Key

XBUKZADHERJSQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCC(=O)CC1)C(=O)OC

Origin of Product

United States

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